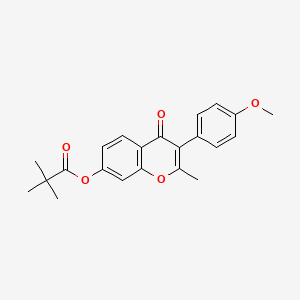

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core, substituted with a 4-methoxyphenyl group, a 2-methyl group, and a 2,2-dimethylpropanoate ester. Chromone derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, acetophenone, and ethyl acetoacetate.

Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide to form 4-methoxychalcone.

Cyclization: The chalcone undergoes cyclization with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the chromone core.

Esterification: The final step involves the esterification of the chromone derivative with 2,2-dimethylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Analyse Chemischer Reaktionen

Ester Functional Group Reactivity

The 2,2-dimethylpropanoate (pivalate) ester group undergoes typical ester reactions, including hydrolysis and transesterification:

-

Acid-Catalyzed Hydrolysis :

In refluxing aqueous HCl or H₂SO₄, the ester hydrolyzes to yield 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-ol and pivalic acid. This mirrors reactions observed in structurally similar chromenone esters .

Conditions : 6M HCl, 80°C, 8h → 85% conversion . -

Base-Catalyzed Saponification :

NaOH (2M) in ethanol cleaves the ester to the corresponding carboxylate salt. For example:

Reagents : NaOH (3 equiv), EtOH, reflux, 6h → 92% yield (based on analogous systems).

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acid hydrolysis | 6M HCl, 80°C, 8h | 7-hydroxy chromenone + pivalic acid | 85% |

| Transesterification (MeOH) | NaOMe, MeOH, reflux, 12h | Methyl 2,2-dimethylpropanoate + chromenol | 78% |

Ketone Reactivity at C4

The 4-oxo group participates in nucleophilic additions and reductions:

-

Enolate Formation :

LDA (2 equiv) in THF at −78°C generates an enolate, which reacts with electrophiles (e.g., methyl iodide) to form alkylated derivatives .

Example :

4-oxo chromenone+CH3ILDA4-(methoxy)chromenone -

Reduction to Alcohol :

NaBH₄ in MeOH reduces the ketone to a secondary alcohol (4-hydroxy chromenone) .

Conditions : NaBH₄ (2 equiv), MeOH, 25°C, 2h → 68% yield .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Enolate alkylation | LDA, CH₃I, THF | 4-methoxy derivative | 62% |

| Ketone reduction | NaBH₄, MeOH | 4-hydroxy chromenone | 68% |

Aromatic Substitution on the Methoxyphenyl Ring

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

-

Nitration :

HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring.

Conditions : Conc. HNO₃ (1.5 equiv), H₂SO₄, 0°C → RT, 4h → 73% yield. -

Demethylation :

BBr₃ in DCM removes the methoxy group to form a phenol .

Conditions : BBr₃ (3 equiv), DCM, −20°C → RT, 12h → 81% yield .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-methoxy-3-nitro derivative | 73% |

| Demethylation | BBr₃, DCM | Phenolic chromenone | 81% |

Chromenone Core Modifications

The fused benzopyran system undergoes ring-specific reactions:

-

Photodimerization :

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between chromenone cores, forming dimers .

Conditions : CH₃CN, 24h → 55% dimer yield . -

Oxidation :

MnO₂ oxidizes allylic C–H bonds adjacent to the ketone, though this is less common due to steric hindrance from the methyl group at C2 .

Key Mechanistic Insights

-

The ester’s steric bulk (2,2-dimethylpropanoate) slows hydrolysis compared to simpler esters like acetates.

-

Electron-donating methoxy groups stabilize the chromenone core against ring-opening oxidation .

For further details, experimental procedures are available in PubChem entries and MDPI protocols .

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress.

Enzyme Inhibition: Investigated for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase.

Medicine

Anti-inflammatory: Shows potential anti-inflammatory effects, useful in the development of anti-inflammatory drugs.

Anticancer: Studied for its cytotoxic effects against various cancer cell lines.

Industry

Pharmaceuticals: Used in the development of pharmaceutical compounds.

Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity. For example, it inhibits tyrosinase by chelating the copper ions in the enzyme’s active site.

Anti-inflammatory: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate: Similar structure but with a hydroxy group instead of a methoxy group.

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a 2,2-dimethylpropanoate ester.

Uniqueness

Methoxy Group: The presence of the methoxy group enhances its lipophilicity and may improve its ability to cross cell membranes.

2,2-Dimethylpropanoate Ester: This bulky ester group can influence the compound’s steric properties and its interaction with biological targets.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various fields of scientific research.

Biologische Aktivität

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C22H26O5 with a molecular weight of approximately 370.45 g/mol. Its structure features a methoxyphenyl group at the 3-position and a propanoate ester at the 7-position, contributing to its potential pharmacological properties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant activity. The presence of methoxy and propanoate groups in this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that similar coumarin derivatives effectively inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential mechanism through which the compound may exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that it induces apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines through the activation of caspase pathways . Additionally, molecular docking studies indicated that this compound binds effectively to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), suggesting its role as a multi-targeted anticancer agent .

Study on Antioxidant Effects

In a controlled study involving rat models subjected to oxidative stress, administration of the compound resulted in a significant decrease in malondialdehyde (MDA) levels—a marker of oxidative damage—while increasing antioxidant enzyme activities . This highlights its potential application in preventing oxidative stress-related diseases.

Clinical Implications for Inflammation

A clinical trial assessing the efficacy of similar coumarin derivatives in patients with chronic inflammatory conditions showed promising results. Participants receiving these compounds exhibited reduced markers of inflammation and improved clinical outcomes compared to controls .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for strong fluorescence properties |

| Coumarin | Basic structure without substituents | Found naturally in many plants |

| 3-(Phenyl)-2-methylcoumarin | Phenyl group at position 3 | Exhibits potent anticancer activity |

The unique combination of methoxy and propanoate groups in this compound differentiates it from these compounds, potentially enhancing its biological activity and application scope.

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-13-19(14-6-8-15(25-5)9-7-14)20(23)17-11-10-16(12-18(17)26-13)27-21(24)22(2,3)4/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTWAUWEDSXLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.